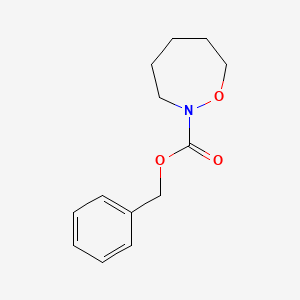
3-bromocyclopent-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromocyclopent-1-ene-1-carbonitrile (3-BC) is an organic compound containing a carbonitrile group and a bromine atom. It is an important synthetic intermediate in organic synthesis and has a wide range of applications in organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-BC is a versatile synthetic intermediate due to its ability to undergo a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions.
Aplicaciones Científicas De Investigación
3-bromocyclopent-1-ene-1-carbonitrile has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-bromocyclopent-1-ene-1-carbonitrile has been used in the synthesis of a variety of polymers and in the preparation of catalysts for organic reactions. 3-bromocyclopent-1-ene-1-carbonitrile has also been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds, organosilicon compounds, and organophosphorus compounds.
Mecanismo De Acción
3-bromocyclopent-1-ene-1-carbonitrile is a versatile synthetic intermediate due to its ability to undergo a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions. In Diels-Alder reactions, 3-bromocyclopent-1-ene-1-carbonitrile reacts with an alkene to form a cyclohexene ring. In Wittig reactions, 3-bromocyclopent-1-ene-1-carbonitrile reacts with an alkyl halide to form an alkene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromocyclopent-1-ene-1-carbonitrile have not been studied in detail. However, 3-bromocyclopent-1-ene-1-carbonitrile is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromocyclopent-1-ene-1-carbonitrile in laboratory experiments include its availability, low cost, and versatility. It is also easy to store and handle. The main limitation of 3-bromocyclopent-1-ene-1-carbonitrile is that it is a flammable compound, so it must be handled with caution.
Direcciones Futuras
Future research on 3-bromocyclopent-1-ene-1-carbonitrile could focus on its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, research could focus on the development of new synthetic methods using 3-bromocyclopent-1-ene-1-carbonitrile. Further research could also focus on the biochemical and physiological effects of 3-bromocyclopent-1-ene-1-carbonitrile and its potential use as a therapeutic agent. Finally, research could focus on the development of new applications for 3-bromocyclopent-1-ene-1-carbonitrile, such as in the synthesis of polymers or organometallic compounds.
Métodos De Síntesis
3-bromocyclopent-1-ene-1-carbonitrile can be synthesized in a number of ways, including the reaction of 1-bromo-3-chlorocyclopent-1-ene with sodium cyanide in an aqueous solution. This reaction produces 3-bromocyclopent-1-ene-1-carbonitrile and sodium chloride as byproducts. Another method of synthesis is the reaction of 1-bromo-3-chlorocyclopent-1-ene with sodium nitrite in an aqueous solution. This reaction produces 3-bromocyclopent-1-ene-1-carbonitrile and sodium chloride as byproducts.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-bromocyclopent-1-ene-1-carbonitrile can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclopentadiene", "Bromine", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with bromine in the presence of sulfuric acid to form 3-bromocyclopentene.", "Step 2: 3-bromocyclopentene is then reacted with sodium cyanide in the presence of sodium hydroxide to form 3-bromocyclopent-1-ene-1-carbonitrile.", "Step 3: The product is purified by recrystallization from a mixture of acetone and methanol." ] } | |
Número CAS |
74201-92-6 |
Nombre del producto |
3-bromocyclopent-1-ene-1-carbonitrile |
Fórmula molecular |
C6H6BrN |
Peso molecular |
172 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



